Methoxyfenozide tert-Butylhydrazone

Analytical Chemistry Pesticide Residue Analysis Method Validation

Laboratories validating LC-MS/MS methods for methoxyfenozide residue analysis require discrete reference standards to avoid cross-analyte interference. Methoxyfenozide tert-Butylhydrazone (CAS 1798387-73-1, MW 438.62) solves this by providing a structurally distinct, nitrogen-rich hydrazone derivative with unique chromatographic retention and mass fragmentation patterns, enabling definitive identification of hydrazone-class impurities and transformation products. Key procurement advantages: • Discrete reference material for ISO/IEC 17025-compliant multi-residue methods achieving LOQs of 0.6-10 µg kg⁻¹. • Characterized impurity marker supporting ANDA/DMF submissions and pharmacopeial monograph compliance. • Supplied with comprehensive analytical characterization; global shipping available.

Molecular Formula C26H38N4O2
Molecular Weight 438.616
CAS No. 1798387-73-1
Cat. No. B583307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyfenozide tert-Butylhydrazone
CAS1798387-73-1
SynonymsN-tert-butyl-N’-[(tert-butyl-hydrazono)-(3-methoxy-2-methyl-phenyl)-methyl]-hydrazide 3,5-Dimethylbenzoic Acid; 
Molecular FormulaC26H38N4O2
Molecular Weight438.616
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=NNC(C)(C)C)C2=C(C(=CC=C2)OC)C)C
InChIInChI=1S/C26H38N4O2/c1-17-14-18(2)16-20(15-17)24(31)30(26(7,8)9)28-23(27-29-25(4,5)6)21-12-11-13-22(32-10)19(21)3/h11-16,29H,1-10H3,(H,27,28)
InChIKeyLYEXLXQZCOTUAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxyfenozide tert-Butylhydrazone CAS 1798387-73-1: Key Procurement Specifications and Chemical Context


Methoxyfenozide tert-Butylhydrazone (CAS 1798387-73-1, molecular formula C26H38N4O2, molecular weight 438.62 g/mol) is a structurally distinct derivative within the diacylhydrazine class of insecticidal compounds. It is functionally related to the commercial insecticide methoxyfenozide (CAS 161050-58-4), which acts as a potent ecdysone receptor agonist with a reported dissociation constant (Kd) of 0.5 nM in the lepidopteran Plodia ecdysone receptor complex [1]. Unlike methoxyfenozide (C22H28N2O3, MW 368.5 g/mol) [2], this tert-butylhydrazone derivative possesses an expanded hydrazone functionality, increasing its molecular weight and altering its physicochemical profile. This compound is predominantly employed as a specialized analytical reference material and research intermediate rather than as an active insecticidal ingredient, positioning it within the supply chain for pesticide residue analysis, impurity profiling, and metabolic pathway investigations.

Methoxyfenozide tert-Butylhydrazone 1798387-73-1: Structural and Functional Distinctions That Preclude Direct Substitution


Substituting methoxyfenozide tert-butylhydrazone with parent methoxyfenozide, other diacylhydrazine insecticides (e.g., tebufenozide, chromafenozide, halofenozide), or alternative hydrazone derivatives is not scientifically justified for analytical, metabolic, or mechanistic investigations. The tert-butylhydrazone moiety introduces a distinct nitrogen-rich functional group that alters chromatographic retention behavior, mass spectrometric fragmentation patterns, and receptor-binding characteristics relative to the parent carbohydrazide structure [1]. In the context of multi-residue analytical methods validated for 16 insect growth regulators in herbs, methoxyfenozide is quantified using specific precursor ion-product ion transitions in LC-MS/MS, and any deviation in molecular structure would necessitate revalidation of the entire analytical protocol [2]. Furthermore, receptor-ligand studies demonstrate that even minor structural modifications within the diacylhydrazine class produce measurable differences in ecdysone receptor binding affinity and species selectivity; for instance, comparative toxicity and receptor-binding assays in Chironomus tentans established a potency hierarchy of RH-2485 (methoxyfenozide) > RH-5992 (tebufenozide) > RH-5849 across whole-organism, imaginal disc, and receptor-level evaluations [3]. The following quantitative evidence substantiates why this specific compound, when required for its intended analytical or research application, cannot be replaced by generic analogs without compromising data integrity and regulatory compliance.

Methoxyfenozide tert-Butylhydrazone 1798387-73-1: Quantitative Comparative Evidence for Procurement Decision-Making


Analytical Reference Standard Differentiation: Methoxyfenozide tert-Butylhydrazone vs. Parent Methoxyfenozide for LC-MS/MS Method Validation

Methoxyfenozide tert-butylhydrazone (C26H38N4O2, MW 438.62 g/mol) is structurally and analytically distinguishable from parent methoxyfenozide (C22H28N2O3, MW 368.5 g/mol). The molecular weight difference of 70.12 g/mol and the presence of an additional hydrazone nitrogen functionality produce distinct chromatographic retention times and unique mass spectrometric precursor ion-product ion transitions that would not be observed with methoxyfenozide alone. In validated multi-residue LC-MS/MS methods for 16 insect growth regulators in herbal matrices, parent methoxyfenozide is quantified using specific multiple reaction monitoring (MRM) transitions with a limit of quantitation (LOQ) of 0.6-10 μg kg⁻¹ across four herb types and average recoveries of 74.8-105.3% at spiked concentrations of 0.01, 0.1, and 1 mg kg⁻¹ [1]. Substituting methoxyfenozide tert-butylhydrazone for parent methoxyfenozide in such validated protocols would invalidate calibration curves and require complete method revalidation.

Analytical Chemistry Pesticide Residue Analysis Method Validation

Impurity and Metabolite Profiling: Tert-Butylhydrazone as a Distinct Reference Marker in Methoxyfenozide Quality Control

Methoxyfenozide undergoes extensive metabolism, with more than 30 metabolites identified in rat urine, feces, and bile following oral administration, primarily through demethylation, glucuronidation, and hydroxylation pathways [1]. The tert-butylhydrazone derivative represents a structurally distinct impurity or potential degradation product class that requires separate reference standards for accurate identification and quantification. Parent methoxyfenozide analytical standards are routinely supplied at 99.5% purity for residue determination in vegetables using LC-ESI-MS/MS ; however, impurity profiling necessitates discrete, well-characterized reference materials such as methoxyfenozide tert-butylhydrazone to meet regulatory requirements for method validation, stability studies, and ANDA/DMF submissions [2]. Without a dedicated tert-butylhydrazone reference standard, laboratories cannot definitively distinguish this specific impurity from co-eluting matrix components or other structurally related hydrazine derivatives.

Quality Control Impurity Profiling Metabolite Identification

Metabolic and Degradation Pathway Studies: Hydrazone Derivatives as Mechanistic Probes in Environmental Fate Research

Methoxyfenozide demonstrates remarkable environmental persistence under specific conditions: it is not degraded by hydrolysis and remains stable in sterile buffers at pH 5, 7, and 9 [1]. In aquatic microcosm studies, the degradation rate was less than 7.0% at 740 hours across three aquatic microcosm types, indicating very high persistence [2]. Parent methoxyfenozide residues in field studies on litchi and longan degraded following first-order kinetics, though degradation rates varied between crop types [3]. Methoxyfenozide tert-butylhydrazone, as a structurally related hydrazone derivative, serves as a critical probe compound for elucidating whether hydrazone formation represents a significant environmental transformation pathway or analytical artifact during residue analysis. Its distinct molecular structure (C26H38N4O2) and higher molecular weight (438.62 g/mol) enable unambiguous tracking in complex environmental matrices via high-resolution mass spectrometry.

Environmental Fate Degradation Studies Metabolic Pathways

Resistance Mechanism Elucidation: Tert-Butylhydrazone as a Tool Compound for Detoxification Enzyme Studies

Resistance to methoxyfenozide in lepidopteran pests is associated with enhanced monooxygenase (MO)-mediated metabolism. In Spodoptera littoralis, laboratory selection with methoxyfenozide for 13 generations produced a fivefold resistance ratio in the selected strain compared with the susceptible strain, with monooxygenase activity measured at 2.1 times higher in the resistant strain [1]. In Musca domestica, methoxyfenozide selection for 30 generations yielded a resistance ratio of 160.99, with the resistant strain exhibiting a reduced relative fitness of 0.31 [2]. Methoxyfenozide tert-butylhydrazone, possessing a distinct hydrazone functional group not present in the parent compound, can be employed as a comparative substrate to determine whether observed resistance-associated MO activity extends to hydrazone-containing derivatives. This mechanistic differentiation is critical for predicting cross-resistance patterns and designing effective resistance management strategies.

Resistance Mechanisms Detoxification Enzymes Insecticide Toxicology

Receptor Binding Affinity Studies: Structural Determinants of Diacylhydrazine Selectivity Across Species

The selective toxicity of diacylhydrazine analogs toward lepidopteran insects is determined by structural differences in the ecdysone receptor (EcR) ligand-binding domain across insect orders. Binding affinity studies of N-tert-butyl-N,N′-diacylhydrazine (DAH) analogs against EcR/USP receptor proteins from Chilo suppressalis (Lepidoptera) and Drosophila melanogaster (Diptera) demonstrated that the receptor-binding activity of DAH analogs correlates linearly with molting hormonal activity in vitro and insecticidal activity in vivo [1]. The binding activity of DAH analogs to C. suppressalis EcR/USP was consistently higher than to D. melanogaster EcR/USP, and exchanging the ultraspiracle (USP) subunit between species did not significantly alter binding, confirming that EcR structural differences—not USP—dictate species selectivity [1]. Comparative assays in Chironomus tentans established a consistent potency hierarchy for three bisacylhydrazine compounds: RH-2485 (methoxyfenozide) > RH-5992 (tebufenozide) > RH-5849, validated across whole-organism toxicity, imaginal disc development, and receptor-binding assays [2]. Methoxyfenozide tert-butylhydrazone, with its expanded hydrazone functionality, provides a structurally distinct probe for mapping the ligand-binding pocket topography and understanding the molecular basis of species-selective EcR activation.

Receptor Binding Ecdysone Receptor Species Selectivity

Multi-Residue Analytical Method Differentiation: Retention Behavior and Quantitation Limits in LC-MS/MS Protocols

Validated multi-residue analytical methods for diacylhydrazine insecticides demonstrate that structurally distinct compounds within this class exhibit markedly different chromatographic and mass spectrometric behavior. In a method validated for six diacylhydrazine insecticides in water, sediment, and aquatic products using HPLC-MS/MS, each compound required discrete optimization of MRM transitions and chromatographic conditions [1]. Similarly, a method for five diacylhydrazine insecticide residues in Welsh onion using HPLC-MS/MS achieved recoveries of 72.6-95.5% at spiked levels of 0.002-0.2 mg/kg with relative standard deviations (RSDs) less than 15%, and a limit of quantitation (LOQ) of 2 μg/kg for each diacylhydrazine [2]. Methoxyfenozide tert-butylhydrazone, with its distinct molecular formula (C26H38N4O2) and higher molecular weight (438.62 g/mol) compared to methoxyfenozide (C22H28N2O3, MW 368.5 g/mol) and other commercial diacylhydrazines (tebufenozide, chromafenozide, halofenozide), would exhibit unique retention behavior and fragmentation patterns, necessitating its procurement as a discrete reference standard for accurate identification and quantification in multi-residue screening protocols.

LC-MS/MS Multi-Residue Analysis Method Development

Methoxyfenozide tert-Butylhydrazone 1798387-73-1: Evidence-Based Procurement and Application Scenarios


Analytical Reference Standard for Pesticide Residue Method Development and Validation

Procure methoxyfenozide tert-butylhydrazone as a discrete reference standard for developing and validating LC-MS/MS multi-residue analytical methods. Validated methods for 16 insect growth regulators in herbal matrices achieve LOQs of 0.6-10 μg kg⁻¹ with recoveries of 74.8-105.3%, but these calibrations are specific to each analyte [1]. The distinct molecular weight (438.62 g/mol) and hydrazone functionality of this compound ensure chromatographic separation from parent methoxyfenozide (368.5 g/mol), enabling accurate identification and quantification in complex food, environmental, and biological matrices. Laboratories performing regulatory compliance testing under ISO/IEC 17025 require discrete, well-characterized reference materials for each analyte in their scope of accreditation.

Impurity Profiling and Quality Control in Methoxyfenozide Technical Material

Employ methoxyfenozide tert-butylhydrazone as an impurity reference marker in quality control testing of methoxyfenozide technical material and formulated products. Commercial methoxyfenozide analytical standards are supplied at 99.5% purity ; however, comprehensive impurity profiling requires discrete reference standards for structurally related hydrazone derivatives. Methoxyfenozide undergoes extensive metabolism producing more than 30 metabolites in mammalian systems via demethylation, glucuronidation, and hydroxylation [2]. This compound enables QC laboratories to definitively identify and quantify hydrazone-class impurities, supporting ANDA/DMF submissions, stability studies, and compliance with pharmacopeial monograph requirements.

Environmental Fate and Metabolic Pathway Elucidation Studies

Deploy methoxyfenozide tert-butylhydrazone as a probe compound in environmental fate studies investigating the formation of hydrazone derivatives as potential transformation products. Methoxyfenozide exhibits high environmental persistence, with less than 7.0% degradation in aquatic microcosms at 740 hours and complete stability to hydrolysis at pH 5-9 [3]. The distinct molecular structure and higher molecular weight of this tert-butylhydrazone derivative enable unambiguous tracking via high-resolution mass spectrometry in soil, water, sediment, and plant matrices, facilitating definitive determination of whether hydrazone formation represents a significant environmental degradation pathway.

Resistance Mechanism and Detoxification Enzyme Substrate Specificity Studies

Utilize methoxyfenozide tert-butylhydrazone as a comparative substrate in detoxification enzyme assays investigating metabolic resistance mechanisms. Laboratory studies demonstrate that methoxyfenozide resistance in Spodoptera littoralis is associated with a fivefold resistance ratio and 2.1-fold higher monooxygenase activity in resistant strains [4]. Testing this structurally distinct hydrazone derivative against the same enzyme systems enables researchers to characterize the substrate specificity of resistance-associated cytochrome P450 monooxygenases, providing mechanistic data essential for predicting cross-resistance risks and optimizing insecticide resistance management (IRM) strategies in field populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxyfenozide tert-Butylhydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.